
Methyl paroxetine
描述
Methyl paroxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Paroxetine is known for its efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and generalized anxiety disorder . This compound retains the core structure of paroxetine but includes a methyl group, which may influence its pharmacological properties.
准备方法
The synthesis of methyl paroxetine involves several steps, starting from readily available precursors. One common synthetic route involves the use of arecoline as a starting material . The process typically includes the following steps:
Formation of the piperidine ring: Arecoline undergoes a series of reactions to form the piperidine ring structure.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the methylenedioxyphenyl group: This step involves the formation of an ether linkage between the piperidine ring and the methylenedioxyphenyl group.
Methylation: The final step involves the methylation of the paroxetine molecule to form this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
Methyl paroxetine, like its parent compound paroxetine, can undergo various chemical reactions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ether linkage in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
Major Depressive Disorder (MDD)
Methyl paroxetine has shown significant efficacy in treating MDD. Meta-analyses indicate that it is comparable or superior to other SSRIs in improving depressive symptoms. A study demonstrated that patients receiving paroxetine reported a significant reduction in depression scores compared to placebo groups .
Anxiety Disorders
The compound has been effective in treating various anxiety disorders, including:
- Panic Disorder : Clinical trials have confirmed that this compound significantly reduces panic attack frequency and severity compared to placebo .
- Social Anxiety Disorder : It has been shown to improve symptoms in both adults and children, with studies indicating its effectiveness in reducing social anxiety and co-occurring alcohol use disorder .
Obsessive-Compulsive Disorder (OCD)
This compound is also approved for OCD treatment, demonstrating efficacy comparable to clomipramine and venlafaxine. Clinical studies indicate substantial reductions in OCD symptoms when treated with this compound .
Post-Traumatic Stress Disorder (PTSD)
In the context of PTSD, this compound is recognized as an effective treatment option. It is approved for short-term use and has shown positive outcomes in reducing PTSD symptoms .
Menopausal Symptoms
In 2013, low-dose this compound was approved for treating moderate-to-severe vasomotor symptoms associated with menopause, such as hot flashes and night sweats. The side effects at low doses are similar to placebo, making it a viable option for women undergoing menopausal transition .
Fibromyalgia
Research indicates that this compound may improve overall symptoms in fibromyalgia patients, although its effectiveness specifically for pain relief is less robust compared to other treatments .
Pharmacological Research Applications
This compound serves as a metabolic probe in pharmacological studies. For example, it has been utilized to assess the contribution of cytochrome P450 2D6 (CYP2D6) in the metabolism of MDMA (Ecstasy). In a controlled trial, the administration of this compound significantly altered the plasma concentration profiles of MDMA metabolites . This highlights its role not only as a therapeutic agent but also as a tool for understanding drug interactions and metabolism.
Molecular Mechanism Insights
Recent studies have delved into the molecular interactions between this compound and its targets. Research utilizing techniques like cryo-electron microscopy has provided insights into how this compound binds to the serotonin transporter (SERT), which could inform the design of new therapeutics targeting similar pathways .
Summary Table: Key Applications of this compound
Application Area | Specific Uses | Evidence Level |
---|---|---|
Psychiatric Disorders | MDD, OCD, PTSD, Panic Disorder | Strong clinical evidence |
Anxiety Disorders | Social Anxiety Disorder | Strong clinical evidence |
Menopausal Symptoms | Hot flashes, night sweats | Approved for clinical use |
Fibromyalgia | Symptom management | Moderate evidence |
Pharmacological Research | Metabolic probe for CYP2D6 studies | Strong research foundation |
Future Applications | Potential heart failure treatment | Emerging research |
作用机制
Methyl paroxetine, like paroxetine, is believed to exert its effects by inhibiting the reuptake of serotonin in the brain . This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The molecular targets involved include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons.
相似化合物的比较
Methyl paroxetine can be compared to other SSRIs such as fluoxetine, sertraline, and citalopram . While all these compounds share a common mechanism of action, this compound may have unique pharmacokinetic properties due to the presence of the methyl group. This could potentially influence its efficacy, side effect profile, and metabolic pathways.
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: Known for its use in treating depression, panic attacks, and social anxiety disorder.
Citalopram: Used to treat depression and sometimes prescribed for anxiety.
This compound’s uniqueness lies in its structural modification, which may offer distinct advantages or disadvantages compared to other SSRIs.
生物活性
Methyl paroxetine, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, exhibits notable biological activity primarily through its interaction with the serotonin transporter (SERT) and various cytochrome P450 enzymes. This article explores the pharmacological mechanisms, biological effects, and clinical implications of this compound, drawing on diverse research findings and case studies.
Serotonin Reuptake Inhibition
this compound functions as an SSRI by inhibiting the reuptake of serotonin at the presynaptic SERT. This action increases synaptic serotonin levels, which is crucial in treating mood disorders such as major depressive disorder and anxiety disorders. The binding affinity of this compound to SERT is significantly high, with reported values around 70.2 ± 0.6 pM, making it one of the most potent SSRIs available .
Cytochrome P450 Interaction
this compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Its high inhibitory constant for CYP2D6 (Ki = 0.065–4.65 μM) suggests a strong potential for drug-drug interactions, particularly with other medications metabolized by this enzyme . This inhibition can lead to increased plasma concentrations of co-administered drugs, raising the risk of adverse effects and toxicity.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a volume of distribution ranging from 3.1 to 28.0 L/kg following intravenous administration, with a mean elimination half-life estimated at approximately 21 hours . The drug is predominantly eliminated via renal pathways, with about 95% protein binding observed, primarily to P-glycoprotein (P-gp), which plays a significant role in its transport across the blood-brain barrier .
Biological Effects
Antidepressant Efficacy
Clinical studies have demonstrated that this compound effectively alleviates symptoms of depression and anxiety. A randomized controlled trial indicated significant improvements in depression scores among participants treated with this compound compared to placebo .
Adverse Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects including sexual dysfunction, weight gain, and cognitive impairment . Notably, it has been linked to increased risks of breast cancer in women due to its interaction with estrogen-sensitive pathways .
Case Studies
-
MDMA Interaction Study
A study involving healthy male volunteers assessed the impact of this compound on the pharmacokinetics of MDMA (3,4-methylenedioxymethamphetamine). Results showed that pre-treatment with this compound significantly increased MDMA's area under the curve (AUC) and maximum plasma concentration (Cmax), indicating enhanced bioavailability due to CYP2D6 inhibition . -
Breast Cancer Risk Assessment
A longitudinal study highlighted that women using this compound exhibited a 620% increase in breast cancer rates over four years. This finding underscores the importance of monitoring long-term users for potential oncogenic risks associated with SSRIs that inhibit CYP2D6 .
Summary Table of Biological Activity
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZPKOBKCXNKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。